molecular formula C20H20N2O2S B11354310 2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11354310
M. Wt: 352.5 g/mol
InChI Key: MUNNAANCQRVDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of phenoxy, pyridinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Phenoxy Intermediate: This step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Pyridinyl Intermediate Synthesis: The pyridinyl group is introduced through a reaction involving pyridine and a suitable reagent.

    Thiophenyl Intermediate Formation: The thiophenyl group is synthesized by reacting thiophene with a halogenated compound.

    Coupling Reactions: The final step involves coupling the phenoxy, pyridinyl, and thiophenyl intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE shares structural similarities with other phenoxy, pyridinyl, and thiophenyl compounds.
  • Examples include 2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE and 2-(3,5-DIMETHYLPHENOXY)-N-(THIOPHEN-2-YL)ACETAMIDE.

Uniqueness

The uniqueness of 2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H20N2O2S/c1-15-10-16(2)12-17(11-15)24-14-20(23)22(13-18-6-5-9-25-18)19-7-3-4-8-21-19/h3-12H,13-14H2,1-2H3

InChI Key

MUNNAANCQRVDAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=CC=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.